Methyl 2-(but-3-ynylthio)acetate
Description
Methyl 2-(but-3-ynylthio)acetate is a sulfur-containing ester characterized by a thioether linkage and a terminal alkyne group. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.22 g/mol. The structure comprises a methyl ester (–COOCH₃), a methylene bridge (–CH₂–), and a but-3-ynylthio (–S–CH₂–C≡CH) substituent. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions, where thioether-containing reagents are employed for stereoselective α,β-unsaturated ester synthesis .

Synthetic routes may involve nucleophilic substitution between methyl 2-mercaptoacetate and but-3-ynyl halides under basic conditions, analogous to methods described for related thioether esters .
Properties
Molecular Formula |
C7H10O2S |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
methyl 2-but-3-ynylsulfanylacetate |
InChI |
InChI=1S/C7H10O2S/c1-3-4-5-10-6-7(8)9-2/h1H,4-6H2,2H3 |
InChI Key |
YLKDTZJYUDMOGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(but-3-ynylthio)acetate with four analogs:
Reactivity and Stability
- Alkyne vs. Aryl/Thienyl Groups : The terminal alkyne in this compound enables unique reactivity (e.g., cycloadditions) absent in phenyl or thienyl analogs . However, the alkyne may reduce stability, requiring inert storage conditions to prevent polymerization.
- Thioether Oxidation : Unlike Methyl 2-(methylthio)acetate, the butynylthio chain in the main compound may sterically hinder oxidation to sulfoxides/sulfones, altering its utility in redox-sensitive reactions .
- β-Keto Esters: Ethyl 2-phenylacetoacetate’s keto group facilitates keto-enol tautomerism, enabling condensations (e.g., Knorr quinoline synthesis), whereas this compound lacks this feature .
Physicochemical Properties
- Boiling/Melting Points : The alkyne’s linearity may lower melting points relative to aromatic analogs (e.g., Methyl 2-thienyl acetate, m.p. ~25°C ).
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